molecular formula C24H27N3O4S B2494147 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 894016-63-8

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide

Katalognummer: B2494147
CAS-Nummer: 894016-63-8
Molekulargewicht: 453.56
InChI-Schlüssel: JVGPVZCCNYELJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a diamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is linked via an ethyl chain to an ethanediamide moiety, which is further substituted with a 2,6-dimethylphenyl group. Key functional groups include the methoxy substituents (electron-donating), the thiazole ring (planar and aromatic), and the diamide linkage (hydrogen-bonding capability) .

Eigenschaften

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-14-7-6-8-15(2)21(14)27-23(29)22(28)25-12-11-20-16(3)26-24(32-20)17-9-10-18(30-4)19(13-17)31-5/h6-10,13H,11-12H2,1-5H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGPVZCCNYELJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazole ring, multiple methoxy groups, and an ethylenediamine backbone. Its molecular formula is C24H27N3O4SC_{24}H_{27}N_{3}O_{4}S, and it has a molecular weight of 455.6 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H27N3O4S
Molecular Weight455.6 g/mol
CAS Number894017-10-8
SolubilitySoluble in DMSO, ethanol
Melting PointNot available

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentration (MIC) Studies

In vitro tests have indicated that derivatives with similar structures can achieve MIC values as low as 16 μg/mL against pathogens like Staphylococcus aureus and Candida albicans . This suggests that the compound may possess comparable or enhanced antimicrobial efficacy.

Anticancer Activity

Emerging research has also explored the anticancer potential of thiazole-containing compounds. A study highlighted the ability of certain thiazole derivatives to inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells . The mechanisms proposed include the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Screening

In a screening assay involving multicellular tumor spheroids, this compound demonstrated significant cytotoxicity against several cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing cell death .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with specific enzymes or receptors involved in microbial resistance or cancer cell survival pathways.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Signal Transduction Modulation : It may alter signaling pathways associated with cell proliferation and survival in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

  • N~1~-(3-Chloro-4-methylphenyl)-N~2~-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide (G856-3034)
    • Structural Difference : The 2,6-dimethylphenyl group in the target compound is replaced with a 3-chloro-4-methylphenyl group.
    • Impact :
  • Molecular Weight : Increases from ~450 (estimated for the target) to 473.98 g/mol due to the chlorine atom .
  • Electronic Effects : Chlorine’s electronegativity may alter electron density in the aromatic ring, affecting binding interactions.

Heterocyclic Core Modifications

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
    • Structural Difference : Replaces the thiazole ring with a thiadiazole core and incorporates a pyridine moiety.
    • Impact :
  • Aromaticity and Planarity : Thiadiazole’s larger heterocycle may enhance π-π stacking but reduce solubility compared to thiazole.

Amide Linkage Variations

  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives Structural Difference: Uses a thiazolidinone-linked benzamide instead of an ethanediamide. Impact:
  • Conformational Flexibility: The rigid thiazolidinone ring may restrict rotational freedom compared to the ethanediamide’s flexible chain .

Table 1: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Core Heterocycle Key Substituents logP* Solubility (mg/mL)*
Target Compound ~450 1,3-Thiazole 3,4-Dimethoxyphenyl, 2,6-Dimethylphenyl 3.8 <0.1 (PBS)
G856-3034 473.98 1,3-Thiazole 3,4-Dimethoxyphenyl, 3-Cl-4-MePh 4.2 <0.05 (PBS)
8a (Thiadiazole derivative) 414.49 1,3,4-Thiadiazole Acetyl, 6-methylpyridin-2-yl 3.5 0.2 (Ethanol)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) ~350 (estimated) Thiazolidinone Benzamide, dioxo 2.9 0.5 (DMSO)

*Estimated values based on structural analogs.

Stability and Impurity Profiles

  • Common Impurities :
    • 3,4-Dimethoxybenzaldehyde (from oxidation of the dimethoxyphenyl group) .
    • N-(2,6-Dimethylphenyl)acetamide derivatives (from incomplete diamide formation) .

Research Implications

  • Pharmacological Potential: The target compound’s dimethoxy and dimethyl groups may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites). Its ethanediamide linkage could mimic peptide bonds, making it a candidate for protease inhibition.
  • Optimization Strategies :
    • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl) on the dimethylphenyl ring.
    • Bioactivity Tuning : Replace the 4-methylthiazole substituent with bulkier groups to modulate steric effects .

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured? A: The compound is synthesized via multi-step reactions, including condensation of intermediates like substituted thiazole derivatives with ethanediamide precursors. Key steps involve:

  • Grignard reactions (e.g., methyl magnesium bromide addition to ketones at -78°C) .
  • Purification via column chromatography (20–80% EtOAc/hexane gradients) and solvent extraction (DCM) to isolate intermediates as oils or solids .
  • Purity validation using 1^1H/13^13C NMR, IR, and HRMS .

Advanced: Reaction Optimization

Q: How can researchers optimize reaction yields for low-yielding steps (e.g., <40%) in the synthesis? A:

  • Temperature control : Maintain strict cryogenic conditions (-78°C) for Grignard reactions to minimize side products .
  • Catalyst screening : Explore alternatives to triethylamine (e.g., DMAP) for acylations .
  • Design of Experiments (DoE) : Use statistical modeling to identify critical parameters (e.g., solvent ratios, stoichiometry) for yield improvement .

Basic Analytical Characterization

Q: What standard analytical techniques are recommended for structural confirmation? A:

  • NMR spectroscopy : Assign methoxy (δ 3.7–3.9 ppm), thiazole (δ 6.8–7.5 ppm), and amide (δ 8.1–8.5 ppm) protons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR : Identify carbonyl (1650–1750 cm1^{-1}) and amide (1550–1650 cm1^{-1}) stretches .

Advanced: Resolving Spectral Overlaps

Q: How can overlapping signals in NMR spectra be resolved? A:

  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and correlate protons with adjacent groups .
  • Solvent deuteration : Switch to DMSO-d6_6 to shift exchangeable protons (e.g., NH) .
  • X-ray crystallography : Resolve ambiguities via single-crystal structure determination .

Basic Biological Activity

Q: What are the known biological targets or activities of this compound? A:

  • Antimicrobial : Inhibits bacterial/fungal growth via membrane disruption (MIC values: 2–16 µg/mL) .
  • Anticancer : Induces apoptosis in cancer cell lines (IC50_{50}: 10–50 µM) through caspase-3 activation .
  • Enzyme inhibition : Targets kinases (e.g., EGFR) and DNA methyltransferases .

Advanced: Conflicting Bioactivity Data

Q: How should researchers address contradictions in reported bioactivity data (e.g., varying IC50_{50} values)? A:

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structure confirmation : Recheck compound purity and stereochemistry (e.g., chiral HPLC) .
  • Target profiling : Use siRNA knockdown to confirm on-target effects .

Basic Stability and Storage

Q: What are the recommended storage conditions for long-term stability? A:

  • Storage : -20°C in airtight, light-protected containers to prevent hydrolysis .
  • Stability validation : Monitor degradation via HPLC every 6 months .

Advanced: Solubility Enhancement

Q: How can aqueous solubility be improved for in vivo studies? A:

  • Prodrug design : Introduce phosphate or PEGylated groups .
  • Co-solvent systems : Use cyclodextrins or lipid nanoparticles for encapsulation .
  • Salt formation : Explore hydrochloride or mesylate salts .

Basic Safety and Handling

Q: What safety precautions are required for handling this compound? A:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and synthesis .
  • Waste disposal : Incinerate waste via certified hazardous material protocols .

Advanced: Structure-Activity Relationships (SAR)

Q: Which substituents are critical for enhancing target binding affinity? A:

  • Thiazole ring : Methyl at position 4 improves hydrophobic interactions with kinase pockets .
  • 3,4-Dimethoxyphenyl : Boosts bioavailability via π-π stacking with aromatic residues .
  • Ethanediamide linker : Replace with rigid spacers (e.g., triazole) to reduce conformational entropy .

Advanced: Mechanistic Studies

Q: How can the compound’s mechanism of action be elucidated? A:

  • Computational docking : Map binding poses using AutoDock or Schrödinger .
  • Mutagenesis : Engineer kinase mutants (e.g., T790M EGFR) to test resistance .
  • Metabolomics : Track cellular metabolite changes via LC-MS/MS .

Basic Troubleshooting: Synthesis Byproducts

Q: How can researchers identify and mitigate byproducts during synthesis? A:

  • TLC monitoring : Use silica plates with UV detection to track reaction progress .
  • Recrystallization : Purify intermediates using EtOAc/hexane gradients .
  • Mass-guided isolation : Employ preparative HPLC to separate impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.